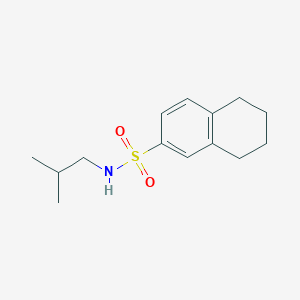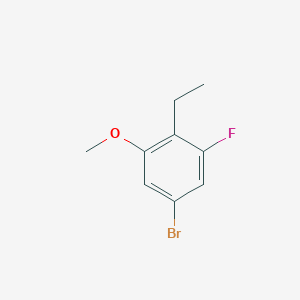
N-methyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Übersicht
Beschreibung
N-methyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, also known as MTNS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. MTNS has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents : New tetrahydronaphthalene-sulfonamide derivatives were prepared as potent antimicrobial agents, showing significant activity against Gram-positive, Gram-negative bacterial strains, and Candida Albicans. The study demonstrated the transformation of biologically inactive compounds into highly active or moderately active sulfonamide products (Mohamed et al., 2021).
Herbicidal Activity : Optically active sulfonamide derivatives with herbicidal properties were synthesized, including N-methyl-tetrahydronaphthalene-2-sulfonamide. The study focused on the stereochemical structure-activity relationship, finding that (S)-isomers were the active forms for herbicidal effects (Hosokawa et al., 2001).
Carbonic Anhydrase Inhibition : Sulfonamides derived from indanes and tetralines, including N-methyl-tetrahydronaphthalene-2-sulfonamide, were synthesized and tested for inhibition of human carbonic anhydrase isozymes hCA I and hCA II. The compounds showed varying inhibitory effects, with specific derivatives demonstrating potent activity (Akbaba et al., 2014).
Synthesis and Structural Studies : Research has been conducted on the synthesis of sulfonated derivatives of N-methyl-tetrahydronaphthalene. The studies include the synthesis process, characterization, and structural analysis of these compounds (Courtin, 1981).
Solid State NMR and X-ray Studies : Investigations into the solid state disorder of N-methyl-tetrahydronaphthalene derivatives were performed using solid state NMR and single crystal X-ray diffraction. These studies provide insights into the molecular conformations and dynamics of these compounds (Facey et al., 1996).
Synthesis of Tetrahydroisoquinolines : Research involved the synthesis of tetrahydroisoquinolines, using a method extending to the preparation of N-methyl-tetrahydronaphthalene-2-sulfonamide derivatives. These compounds have potential applications in treating cancer, hepatitis C, CNS disorders, and psychosis (Bunce et al., 2012).
Eigenschaften
IUPAC Name |
N-methyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-12-15(13,14)11-7-6-9-4-2-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAGTPRYFJBEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)

![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)
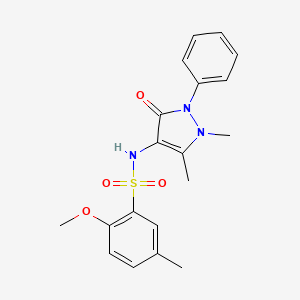
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)
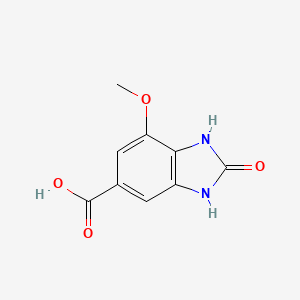
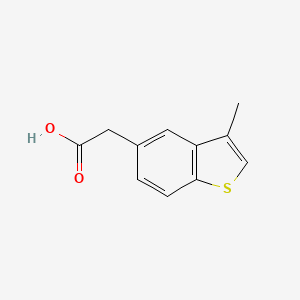
![3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)

